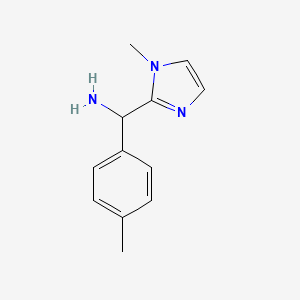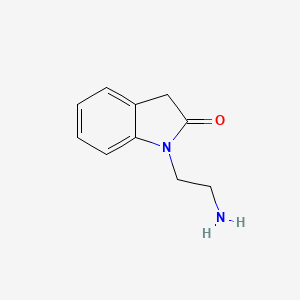
1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one
Vue d'ensemble
Description
1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that features an indole core structure. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of an aminoethyl group at the 1-position and a carbonyl group at the 2-position makes this compound particularly interesting for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-nitrophenyl)ethanamine under reducing conditions. The reaction typically employs a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amino group, followed by cyclization to form the indole ring.
Another method involves the condensation of 2-aminobenzylamine with ethyl acetoacetate, followed by cyclization and reduction. This method provides a straightforward approach to obtaining the desired compound with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets, including enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The indole core can interact with receptor sites, affecting signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: A simple amino alcohol with similar functional groups but lacks the indole core.
1-(2-aminoethyl)piperazine: Contains an aminoethyl group but has a piperazine ring instead of an indole ring.
Indole-3-acetic acid: A naturally occurring indole derivative with a carboxyl group at the 3-position.
Uniqueness
1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one is unique due to its combination of an indole core with an aminoethyl group and a carbonyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
1-(2-aminoethyl)-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-5-6-12-9-4-2-1-3-8(9)7-10(12)13/h1-4H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZZQHWJVICMPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


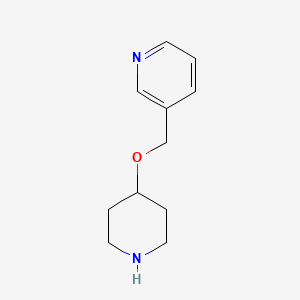
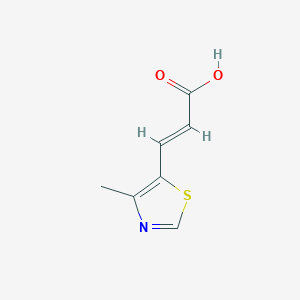
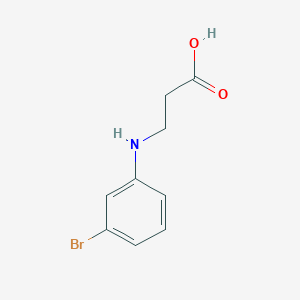
![Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B3307688.png)
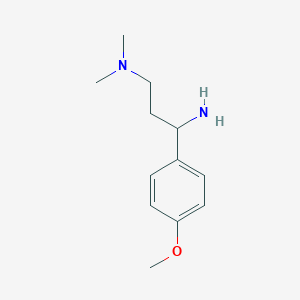
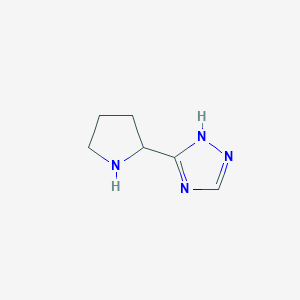
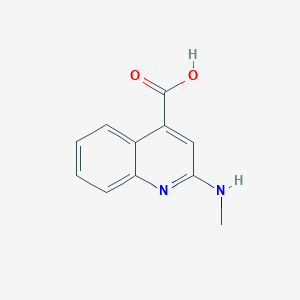
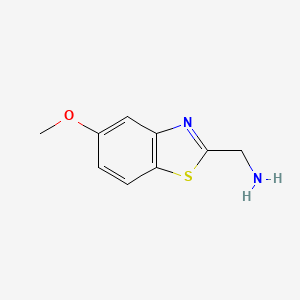
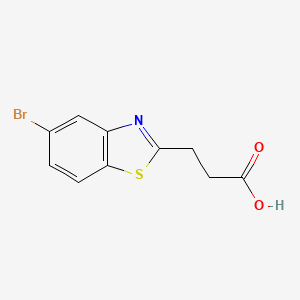
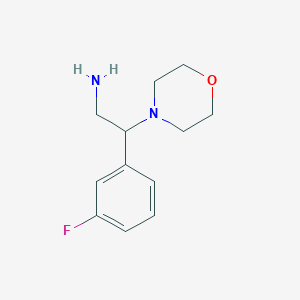
![{4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine](/img/structure/B3307749.png)
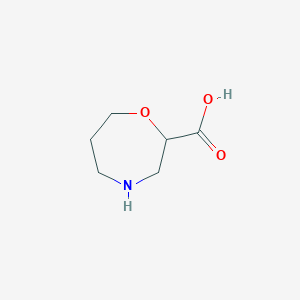
![methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine](/img/structure/B3307760.png)
